2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
“2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C3H2ClF5O . It is also known by several synonyms, including enflurane, methylflurether, efrane, ethrane, 2-chloro-1-difluoromethoxy-1,1,2-trifluoroethane, alyrane, anesthetic 347, 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether, compound 347, and anesthetic compound no. 347 .
Molecular Structure Analysis
The molecular weight of this compound is 184.49 g/mol . The InChI Key, which is a unique identifier for chemical substances, is JPGQOUSTVILISH-UHFFFAOYNA-N .Physical and Chemical Properties Analysis
This compound has a density of 1.517 and a boiling point of 56°C to 57°C . Its refractive index is 1.303 .Scientific Research Applications
Catalytic Reactions and Synthesis
Rhenium-Catalyzed Trifluoromethylation : Methyltrioxorhenium acts as a catalyst for trifluoromethylation of aromatic compounds, demonstrating its utility in creating fluorine-containing molecules (Mejía & Togni, 2012).
Synthesis of Novel Fluorine-containing Polyetherimide : The reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride results in novel fluorine-containing polyetherimide, highlighting its role in advanced polymer synthesis (Yu Xin-hai, 2010).
Efficient Synthesis of o-Phenylendiamines and Benzimidazoles : Demonstrates a three-step synthesis sequence starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, emphasizing its importance in heterocyclic chemistry (Vargas-Oviedo, Charris-Molina & Portilla, 2017).
Synthesis of Pesticides : The chemical is used in the synthesis of novel pesticides like Bistrifluron, showcasing its relevance in agrichemical research (Liu An-chan, 2015).
Photochemical and Physical Properties
Photochemical Behavior : Studying the photochemical behavior of related compounds like oxyfluorfen on various soils, providing insights into environmental interactions and stability (Scrano, Bufo, Cataldi & Albanis, 2004).
Crystallographic Studies : The compound's structure has been analyzed in various crystallographic studies, enhancing the understanding of its molecular geometry and interactions (Li et al., 2005).
Physical and Chemical Properties : Investigations into the physical and chemical properties of derivatives, such as reactivity and stability in different conditions, are crucial for its application in material science and synthesis (Gardinier & Gabbaï, 2000).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSAMBEQCULJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192841 | |
Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417566-33-6 | |
Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.